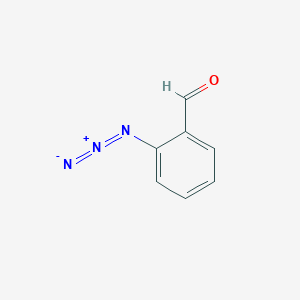

2-アジドベンズアルデヒド

概要

説明

2-Azidobenzaldehyde is an organic compound characterized by the presence of an azide group (-N₃) attached to a benzaldehyde moiety. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in the formation of heterocyclic compounds.

科学的研究の応用

2-Azidobenzaldehyde has a wide range of applications in scientific research:

作用機序

Target of Action

2-Azidobenzaldehyde is primarily used in the synthesis of quinoline derivatives . Quinoline is a privileged heterocyclic ring found in many drug molecules and bioactive compounds .

Mode of Action

The compound interacts with its targets through a [4+2] annulation process . This process is used for the synthesis of various quinoline derivatives, including fused and spiro-quinolines, quinoline-4-ols, and 4-aminoquinolines .

Biochemical Pathways

The biochemical pathways involved in the action of 2-Azidobenzaldehyde are primarily related to the synthesis of quinoline derivatives . The compound undergoes a [4+2] annulation process, leading to the formation of various quinoline derivatives .

Pharmacokinetics

The compound’s role in the synthesis of quinoline derivatives suggests that its adme (absorption, distribution, metabolism, and excretion) properties may be influenced by the characteristics of these derivatives .

Result of Action

The primary result of 2-Azidobenzaldehyde’s action is the synthesis of quinoline derivatives . These derivatives have various applications in medicinal chemistry, including use in the development of drugs with anticancer, antibacterial, antifungal, antiviral, antimalarial, antioxidant, anti-inflammatory, CNS effect, cardiovascular, anticonvulsant, analgesic, and anthelmintic properties .

生化学分析

Biochemical Properties

2-Azidobenzaldehyde plays a significant role in biochemical reactions. It is often used as a starting material or intermediate for the synthesis of other organic compounds

Molecular Mechanism

The molecular mechanism of 2-Azidobenzaldehyde is primarily understood in the context of its role in organic synthesis. For instance, it is known to participate in [4+2] annulation reactions for the synthesis of quinoline derivatives

Temporal Effects in Laboratory Settings

It is known that azides are generally stable under a wide range of conditions

準備方法

Synthetic Routes and Reaction Conditions: 2-Azidobenzaldehyde can be synthesized through various methods. One common approach involves the reaction of 2-nitrobenzaldehyde with sodium azide in the presence of a reducing agent such as triphenylphosphine. The reaction typically proceeds under mild conditions, yielding 2-azidobenzaldehyde as the primary product .

Industrial Production Methods: While specific industrial production methods for 2-azidobenzaldehyde are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and safety. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and efficiency .

化学反応の分析

Types of Reactions: 2-Azidobenzaldehyde undergoes a variety of chemical reactions, including:

Cycloaddition Reactions: It participates in [4+2] cycloaddition reactions to form quinoline derivatives.

Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Cycloaddition: Copper catalysts are often used to facilitate cycloaddition reactions.

Substitution: Nucleophiles such as amines or alcohols can react with 2-azidobenzaldehyde under basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products:

Quinoline Derivatives: Formed through cycloaddition reactions.

Substituted Benzaldehydes: Resulting from nucleophilic substitution reactions.

Aminobenzaldehydes: Produced via reduction of the azide group.

類似化合物との比較

2-Nitrobenzaldehyde: Similar in structure but contains a nitro group instead of an azide group.

2-Aminobenzaldehyde: Formed by the reduction of 2-azidobenzaldehyde.

2-Hydroxybenzaldehyde: Contains a hydroxyl group instead of an azide group.

Uniqueness: 2-Azidobenzaldehyde is unique due to the presence of the azide group, which imparts distinct reactivity and allows for the formation of a wide range of heterocyclic compounds. This makes it a valuable intermediate in organic synthesis and a versatile tool in various scientific applications .

特性

IUPAC Name |

2-azidobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-10-9-7-4-2-1-3-6(7)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTBGGLIHGSCFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447122 | |

| Record name | 2-azidobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16714-25-3 | |

| Record name | 2-azidobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-azidobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-azidobenzaldehyde?

A1: The molecular formula of 2-azidobenzaldehyde is C7H5N3O, and its molecular weight is 147.13 g/mol.

Q2: Are there any characteristic spectroscopic data available for 2-azidobenzaldehyde?

A2: While specific spectroscopic data isn't detailed within the provided research, the presence of characteristic peaks in IR spectroscopy for azide (N3) and aldehyde (CHO) functionalities is expected. NMR spectroscopy (1H and 13C) would further elucidate its structure, particularly the aromatic and aldehyde proton signals.

Q3: Is 2-azidobenzaldehyde stable under standard storage conditions?

A3: While the provided research doesn't explicitly discuss storage stability, azides, particularly those conjugated with aromatic systems, can be potentially hazardous and prone to thermal decomposition. Storage under cool, dry conditions, away from heat and light, is generally recommended for azide compounds.

Q4: Does 2-azidobenzaldehyde exhibit any inherent catalytic properties?

A4: 2-Azidobenzaldehyde itself is not typically used as a catalyst. Its value lies in its ability to participate in various reactions as a substrate, leading to the formation of new heterocyclic compounds.

Q5: What are some common reactions involving 2-azidobenzaldehyde in organic synthesis?

A5: 2-Azidobenzaldehyde is a versatile synthon for accessing various heterocycles:

- [4+2] Annulation: Reacts with dienophiles like alkynes and isocyanides to afford quinolines and related fused heterocycles. [, ]

- Staudinger/Aza-Wittig Sequence: The azide moiety undergoes Staudinger reaction with phosphines, followed by intramolecular aza-Wittig cyclization with aldehydes or ketones to yield quinolines, pyrroloquinolines, and other nitrogen-containing systems. [, , , , , ]

- Click Chemistry: Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, generating triazole-linked compounds, including triazolobenzodiazepines. [, ]

- Multicomponent Reactions (MCRs): Employed in Ugi-azide, Passerini-azide, and Groebke-Blackburn-Bienaymé (GBB) reactions to construct complex molecules bearing tetrazoles, quinazolines, and benzoxazines. [, , , , , , , ]

Q6: Can you provide specific examples of reactions where 2-azidobenzaldehyde is used to synthesize biologically relevant molecules?

A6: 2-Azidobenzaldehyde serves as a key starting material for synthesizing:

- 4-Aminoquinolines: Utilized in a novel aza hetero-Diels-Alder reaction with 2H-indazole as a diene, leading to highly substituted 4-aminoquinolines, a class of compounds with known antimalarial activity. []

- Imidazo[1,2-a]pyridine-fused 1,3-benzodiazepines: Synthesized via a GBB-3CR followed by palladium-catalyzed azide-isocyanide coupling/cyclization, exhibiting promising anticancer activity against glioma cells. []

- Triazolobenzodiazepines: Accessed through a multicomponent assembly process (MCAP) involving reductive amination with propargylamines and subsequent Huisgen cycloaddition, exploring their potential as pharmacologically active compounds. []

Q7: How does modifying the structure of 2-azidobenzaldehyde, particularly at the aldehyde functionality, influence its reactivity?

A7: Modifications to the aldehyde group significantly impact the reactivity:

- Knoevenagel Condensation: The aldehyde readily undergoes condensation with active methylene compounds like malononitrile or cyanoacetamides, forming α,β-unsaturated intermediates that can participate in further cyclization reactions. [, , ]

- Baylis-Hillman Reaction: Reacts with activated alkenes in the presence of a catalyst, yielding allylic alcohols known as Baylis-Hillman adducts, which are then used to synthesize benzazepines and triazolobenzazepines. [, ]

- List-Lerner-Barbas Aldol Reaction: Condensation with ketones under chiral catalytic conditions provides enantioenriched azidophenyl alcohols, which are versatile intermediates for further transformations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)

![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)